N-(2-hydroxycyclohexyl)-4-methoxybenzamide
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Overview
Description
N-(2-hydroxycyclohexyl)-4-methoxybenzamide is an organic compound with a unique structure that combines a cyclohexyl ring with a hydroxy group and a methoxybenzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-hydroxycyclohexyl)-4-methoxybenzamide typically involves the reaction of 4-methoxybenzoic acid with 2-hydroxycyclohexylamine. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond. The reaction conditions often include a solvent like dichloromethane (DCM) and are performed at room temperature to ensure high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters, leading to consistent product quality and higher efficiency. The use of automated systems also minimizes human error and enhances safety during production .
Chemical Reactions Analysis
Types of Reactions
N-(2-hydroxycyclohexyl)-4-methoxybenzamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The amide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: KMnO4 in an aqueous medium at elevated temperatures.
Reduction: LiAlH4 in anhydrous ether under reflux conditions.
Substitution: Sodium hydride (NaH) in dimethylformamide (DMF) as a solvent.
Major Products Formed
Oxidation: Formation of N-(2-oxocyclohexyl)-4-methoxybenzamide.
Reduction: Formation of N-(2-hydroxycyclohexyl)-4-methoxybenzylamine.
Substitution: Formation of N-(2-hydroxycyclohexyl)-4-substituted benzamide.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Industry: Utilized in the development of new materials with specific functional properties.
Mechanism of Action
The mechanism by which N-(2-hydroxycyclohexyl)-4-methoxybenzamide exerts its effects involves its interaction with specific molecular targets. For instance, its inhibitory effect on tyrosinase is due to its ability to bind to the active site of the enzyme, thereby preventing the oxidation of tyrosine to melanin. This interaction disrupts the melanogenesis pathway, leading to reduced melanin production .
Comparison with Similar Compounds
Similar Compounds
- N-(2-hydroxycyclohexyl)-4-methylbenzenesulfonamide
- N-(2-hydroxycyclohexyl)-4-methoxy-N-methylbenzenesulfonamide
- N-(2-hydroxycyclohexyl)-4-methoxy-N,3-dimethylbenzenesulfonamide
Uniqueness
N-(2-hydroxycyclohexyl)-4-methoxybenzamide stands out due to its specific combination of functional groups, which confer unique chemical reactivity and biological activity. Its methoxy group enhances its lipophilicity, improving its skin permeability and making it more effective as a topical agent for treating hyperpigmentation .
Properties
CAS No. |
710290-26-9 |
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Molecular Formula |
C14H19NO3 |
Molecular Weight |
249.30 g/mol |
IUPAC Name |
N-(2-hydroxycyclohexyl)-4-methoxybenzamide |
InChI |
InChI=1S/C14H19NO3/c1-18-11-8-6-10(7-9-11)14(17)15-12-4-2-3-5-13(12)16/h6-9,12-13,16H,2-5H2,1H3,(H,15,17) |
InChI Key |
DTCXRZSZRPDNEY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NC2CCCCC2O |
Origin of Product |
United States |
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